tert-Butyl (furan-3-ylmethyl)carbamate
Description
Historical Context and Discovery
The compound this compound entered scientific literature through its initial characterization in PubChem entries dated March 30, 2010. While earlier synthetic precedents for analogous carbamates exist, this specific derivative emerged as part of broader investigations into sterically protected amine intermediates during the late 2000s.
Key historical milestones include:
| Year | Development | Source |
|---|---|---|
| 2010 | First PubChem entry with structural characterization | |
| 2025 | Updated physicochemical data in PubChem |
The synthesis likely evolved from established carbamate formation techniques, such as those involving chloroformate reactions with furan-containing amines. Contemporary methodologies for related compounds employ base-mediated decarboxylative approaches, as demonstrated in the synthesis of alkylamines from alkanoyloxycarbamates.
Significance in Organic Chemistry
This compound occupies a strategic position in synthetic organic chemistry due to three critical features:
- tert-Butyl Protection : The (CH₃)₃C- group provides steric shielding for the carbamate nitrogen, enabling selective deprotection under acidic conditions while resisting nucleophilic attack.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-(furan-3-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-6-8-4-5-13-7-8/h4-5,7H,6H2,1-3H3,(H,11,12) |
InChI Key |
IRUMQDSNZYYNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (furan-3-ylmethyl)carbamate can be synthesized through the reaction of furan-3-ylmethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, forming the isocyanate derivative, which is then trapped by an amine to give the carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (furan-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-ylmethyl carbamate derivatives.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong acids like trifluoroacetic acid are employed to remove the tert-butyl group.
Major Products Formed
Oxidation: Furan-3-ylmethyl carbamate derivatives.
Reduction: Furan-3-ylmethylamine.
Substitution: Free amine (furan-3-ylmethylamine) after removal of the tert-butyl group.
Scientific Research Applications
tert-Butyl (furan-3-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as intermediates in medicinal chemistry.
Industry: Applied in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (furan-3-ylmethyl)carbamate involves the stabilization of the amine group through the formation of a carbamate. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between tert-Butyl (furan-3-ylmethyl)carbamate and related carbamate derivatives:
Key Comparisons :
Substituent Effects on Reactivity: The furan-3-ylmethyl group in the target compound enhances π-electron density, facilitating electrophilic aromatic substitution and metal-catalyzed cross-couplings. In contrast, the 2-bromo-3-fluorobenzyl substituent () promotes oxidative addition in palladium-mediated reactions due to its halogenated aromatic ring .
Synthetic Utility :
- The Boc-protected azetidin-3-ylmethyl derivative () is prized for constructing constrained cyclic amines, a common motif in drug discovery .
- Pyrimidine -functionalized carbamates () are tailored for kinase inhibition studies, leveraging their planar aromatic systems for target binding .
Physical and Safety Profiles :
- Melting points vary significantly: The furan-derived compound is typically an oil (similar to ’s product), whereas bulkier derivatives (e.g., ’s chromen-pyrazolo compound) exhibit higher melting points (163–166°C) .
- Safety data () indicate most Boc-protected carbamates are low-hazard research chemicals, though handling protocols vary with substituent toxicity .
Amino-methylphenyl analogs () are optimized for high purity (≥95%) and are used in peptide mimetics and agrochemicals .
Research Findings and Trends
- Catalytic Cross-Coupling : Furan-containing carbamates are frequently employed in Suzuki-Miyaura reactions (), leveraging boronic acid partners for C–C bond formation .
- Protecting Group Stability : The Boc group in these compounds demonstrates stability under basic and mildly acidic conditions, though it is cleavable with strong acids (e.g., trifluoroacetic acid, as in ) .
- Emerging Applications : Derivatives with thiophene or pyridine substituents () are gaining traction in organic electronics and catalysis due to their electron-rich aromatic systems .
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